- Substituted isoxazole analogs of farnesoid X receptor (FXR) agonist GW4064Bioorganic & Medicinal Chemistry Letters, 2009, 19(11), 2969-2973,
Cas no 933799-50-9 ((E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate)

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate 化学的及び物理的性質
名前と識別子
-
- (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate
- Methyl 3-[(1E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoate (ACI)
- (E)-methyl3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate
- AKOS016011354
- Methyl 3-[(E)-2-(2-chloro-4-{[3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoate
- 933799-50-9
- methyl 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate
- CS-14268
- DB-235287
- DTXSID10443287
- CS-M0371
- BCP14110
- SCHEMBL2491489
-
- MDL: MFCD18207126
- インチ: 1S/C29H24Cl3NO4/c1-17(2)28-22(27(33-37-28)26-23(30)8-5-9-24(26)31)16-36-21-13-12-19(25(32)15-21)11-10-18-6-4-7-20(14-18)29(34)35-3/h4-15,17H,16H2,1-3H3/b11-10+
- InChIKey: VHEQKEABRWSPPO-ZHACJKMWSA-N
- ほほえんだ: C(C1=C(C(C)C)ON=C1C1C(Cl)=CC=CC=1Cl)OC1C=CC(/C=C/C2C=CC=C(C(=O)OC)C=2)=C(Cl)C=1
計算された属性
- せいみつぶんしりょう: 555.077091g/mol
- どういたいしつりょう: 555.077091g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 37
- 回転可能化学結合数: 9
- 複雑さ: 757
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.7
- トポロジー分子極性表面積: 61.6Ų
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E079800-100mg |
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |
933799-50-9 | 100mg |
$ 850.00 | 2022-06-05 | ||
TRC | E079800-50mg |
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |
933799-50-9 | 50mg |
$ 510.00 | 2022-06-05 | ||
Chemenu | CM155526-1g |
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |
933799-50-9 | 95% | 1g |
$729 | 2021-08-05 | |
Ambeed | A895836-1g |
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |
933799-50-9 | 95+% | 1g |
$672.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058752-1g |
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |
933799-50-9 | 98% | 1g |
¥10471.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E38290-100mg |
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate... |
933799-50-9 | 98% | 100mg |
¥11612.0 | 2023-09-08 | |
Chemenu | CM155526-1g |
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |
933799-50-9 | 95% | 1g |
$*** | 2023-05-29 | |
ChemScence | CS-M0371-100mg |
(E)-methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |
933799-50-9 | 100mg |
$715.0 | 2022-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058752-100mg |
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |
933799-50-9 | 98% | 100mg |
¥2512.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058752-250mg |
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |
933799-50-9 | 98% | 250mg |
¥4887.00 | 2024-04-24 |
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Design, synthesis, and evaluation of non-steroidal farnesoid X receptor (FXR) antagonistBioorganic & Medicinal Chemistry, 2007, 15(7), 2587-2600,
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate Raw materials
- 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester
- 2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropyl-isoxazol-4-yl)methoxy)benzaldehyde
- (3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol
- Methyl 3-[(1E)-2-(2-chloro-4-hydroxyphenyl)ethenyl]benzoate
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate Preparation Products
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoateに関する追加情報
(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate
Introduction to (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate
The compound (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate (CAS No. 933799-50-9) is a highly specialized organic molecule with a complex structure. This compound belongs to the class of benzoate esters, featuring a substituted styryl group and an isoxazole moiety. The presence of multiple halogen substituents, particularly chlorine atoms, suggests potential applications in pharmaceuticals, agrochemicals, or advanced materials. Recent studies have highlighted its unique properties, making it a subject of interest in both academic and industrial research.
Structural Analysis and Synthesis
The structure of this compound is characterized by a benzoate ester core with a methyl group attached to the benzene ring. The styryl group, which is a vinylene bridge connecting two aromatic rings, introduces significant conjugation and electronic effects. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, adds further complexity to the molecule. The substitution pattern on the benzene rings includes chlorine atoms at specific positions, which are known to influence the molecule's reactivity and stability.
Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules. Researchers have employed various strategies, including Suzuki-Miyaura coupling and Stille coupling reactions, to assemble the constituent parts of this compound. These methods not only enhance the yield but also improve the purity of the final product, making it suitable for downstream applications.
Chemical Properties and Applications
The chemical properties of (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate are largely influenced by its extended conjugation system and halogen substituents. The molecule exhibits strong absorption in the ultraviolet-visible spectrum due to the π-conjugated system formed by the styryl and isoxazole groups. This property makes it a potential candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
In addition to its electronic properties, this compound has shown promising biological activity in recent studies. Researchers have investigated its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation. The presence of chlorine atoms may also contribute to its bioavailability and stability within biological systems.
Recent Research Findings
Recent studies have focused on optimizing the synthesis of (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate while exploring its applications in drug delivery systems. Scientists have reported that this compound can serve as a carrier for hydrophobic drugs due to its amphiphilic nature. Furthermore, its ability to self-assemble into nanoparticles has been demonstrated, opening new avenues for targeted drug delivery.
Another area of interest is its role in material science. The compound's thermal stability and mechanical properties have been evaluated for use in high-performance polymers. Preliminary results indicate that it could enhance the durability and flexibility of polymer-based materials used in aerospace and automotive industries.
Conclusion
The compound (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate (CAS No. 933799-50-9) represents a significant advancement in organic synthesis and materials science. Its unique structure endows it with versatile properties that make it suitable for a wide range of applications. As research continues to uncover new potentials for this compound, it is poised to play a crucial role in advancing both scientific knowledge and industrial innovation.
933799-50-9 ((E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate) 関連製品
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